molecular formula C13H17NO3 B11022211 4-(Butan-2-ylcarbamoyl)phenyl acetate

4-(Butan-2-ylcarbamoyl)phenyl acetate

Cat. No.: B11022211
M. Wt: 235.28 g/mol
InChI Key: IRDDCELIOYOJJD-UHFFFAOYSA-N
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Description

4-(Butan-2-ylcarbamoyl)phenyl acetate is an ester derivative featuring a phenyl core substituted with an acetoxy group and a butan-2-ylcarbamoyl moiety. Such compounds are often explored for their bioactivity, particularly in pharmaceutical and synthetic chemistry applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

[4-(butan-2-ylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C13H17NO3/c1-4-9(2)14-13(16)11-5-7-12(8-6-11)17-10(3)15/h5-9H,4H2,1-3H3,(H,14,16)

InChI Key

IRDDCELIOYOJJD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE typically involves the reaction of 4-aminophenyl acetate with sec-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE may involve the use of large-scale reactors and automated systems to control the reaction parameters. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl acetate oxides, while reduction may produce phenyl acetate alcohols. Substitution reactions can lead to a variety of substituted phenyl acetates.

Scientific Research Applications

4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(SEC-BUTYLAMINO)CARBONYL]PHENYL ACETATE involves its interaction with specific molecular targets. The sec-butylamino group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The phenyl acetate moiety may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key analogs and their distinguishing features:

Compound Name Molecular Weight (g/mol) Functional Groups Biological/Industrial Relevance Source/Reference
4-Butyramidophenyl acetate Not explicitly provided Acetoxy, butyramido (carbamoyl) Potential intermediate in organic synthesis; structural analog of target compound Biopharmacule Catalog
[4-(Chlorosulfonyl)phenyl]methyl acetate 248.68 Acetoxy, chlorosulfonyl Pharmaceutical and material science applications (e.g., polymer synthesis) due to high reactivity Research Report
4-[(E)-3-hydroxyprop-1-enyl]phenyl acetate Not explicitly provided Acetoxy, propenyl-hydroxyl Natural product isolated from Alpinia galanga; potential antimicrobial activity Plant Study
Ethyl 2-phenylacetoacetate 206.24 Ethyl ester, ketone, phenyl Precursor in organic synthesis (e.g., phenyl ethers) Chemical Catalog
Methyl acetate derivatives (e.g., compound 4 in ) Variable Acetoxy, phenanthro-furan Anti-tumor activity (LA795 cell line inhibition) Phytochemical Study

Key Comparative Insights

Functional Group Impact on Reactivity and Bioactivity: Carbamoyl vs. Chlorosulfonyl: The butan-2-ylcarbamoyl group in 4-(Butan-2-ylcarbamoyl)phenyl acetate may engage in hydrogen bonding, enhancing interactions with biological targets. In contrast, the chlorosulfonyl group in [4-(Chlorosulfonyl)phenyl]methyl acetate offers electrophilic reactivity, favoring nucleophilic substitution reactions in material science applications. Hydroxypropenyl vs.

Biological Activity: Methyl acetate derivatives with phenolic substituents (e.g., compound 4 in ) exhibit anti-tumor activity, suggesting that this compound could similarly inhibit cancer cell proliferation if the carbamoyl group enhances target binding .

Industrial and Synthetic Utility :

  • The chlorosulfonyl derivative is prioritized in polymer development due to its reactive site, whereas carbamoyl-substituted analogs (e.g., 4-Butyramidophenyl acetate ) may be more suited for drug delivery systems owing to their stability and hydrogen-bonding capacity.

Critical Considerations and Limitations

  • Naming Ambiguities : "4-Butyramidophenyl acetate" may represent a naming variant of this compound, but confirmation requires analytical data (e.g., NMR) to resolve structural discrepancies.
  • Data Gaps : Direct pharmacological data for this compound are absent in the provided evidence; inferences rely on structurally related compounds. Further studies are needed to validate its bioactivity and synthetic applications.

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